molecular formula C20H21N5O2S B4508204 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide

Cat. No.: B4508204
M. Wt: 395.5 g/mol
InChI Key: KRZAPMKLJRTOTB-UHFFFAOYSA-N
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Description

N-[(2Z)-1,3-Benzothiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide is a heterocyclic compound featuring a benzothiazole core fused with a piperazine-pyridine moiety. This compound’s structural complexity—integrating a thiazole ring, amide linker, and piperazine-pyridine pharmacophore—hints at applications in medicinal chemistry, particularly in targeting enzymes or receptors associated with neurological or inflammatory disorders.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c26-18(23-20-22-15-5-1-2-6-16(15)28-20)8-9-19(27)25-13-11-24(12-14-25)17-7-3-4-10-21-17/h1-7,10H,8-9,11-14H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZAPMKLJRTOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide typically involves multi-step procedures One common method includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form the benzothiazole ringThe final step involves the formation of the butanamide linkage under controlled conditions, often using amide coupling reagents such as EDCI or HATU .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reaction time. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide linkage, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.

Major Products:

Scientific Research Applications

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis based on key structural and functional analogs:

Thiazole/Amide-Containing Derivatives

describes the synthesis of N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)alkylamides. These compounds feature a thiazole ring linked to an amide group, akin to the benzothiazole-amide segment in the target compound. The synthesis method in employs condensation reactions between hydrazones and thiazole precursors, suggesting that similar strategies could apply to the target compound. However, the presence of a piperazine-pyridine group in the target molecule may necessitate additional steps for functionalization, such as nucleophilic substitution or coupling reactions .

Benzoxazinone Derivatives

highlights 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives. While distinct in core structure (benzoxazinone vs. benzothiazole), these compounds share modular design principles:

  • Amide Linkage : Both systems utilize amide bonds to connect aromatic and heterocyclic subunits.
  • Bioactivity Potential: Benzoxazinones are associated with antimicrobial and anti-inflammatory activity, implying that the target compound’s benzothiazole-piperazine scaffold might exhibit similar properties .

Piperazine-Pyridine Hybrids

Piperazine-pyridine motifs are common in drug design (e.g., antipsychotics, antihistamines). The target compound’s 4-(pyridin-2-yl)piperazine group could enhance solubility and receptor binding compared to simpler piperazine derivatives. For instance, in , alkylamide side chains are introduced to modulate lipophilicity, a strategy that could optimize the pharmacokinetics of the target molecule .

Data Table: Structural and Functional Comparison

Feature Target Compound Analog from Analog from
Core Structure Benzothiazole-amide-piperazine-pyridine Benzoxazinone-pyrimidine Thiazole-amide-pyrazole
Key Functional Groups Z-Benzothiazolylidene, amide, piperazine-pyridine Oxazinone, pyrimidine, amide Thiazole, alkylamide, pyrazole
Synthetic Method Not reported in evidence (hypothesized: condensation, coupling) Cs₂CO₃-mediated coupling in DMF Hydrazone-thiazole condensation
Potential Bioactivity Hypothetical: Neuromodulatory, anti-inflammatory Antimicrobial, anti-inflammatory Not reported (structural similarity to kinase inhibitors)

Research Findings and Limitations

  • Synthesis Challenges: The target compound’s Z-configuration and piperazine-pyridine group may complicate crystallization, requiring advanced techniques like SHELX-based refinement (as noted in ) for structural validation .
  • Pharmacological Gaps: No direct data on the target compound’s efficacy, toxicity, or receptor targets are available. Studies on analogs suggest that benzothiazoles often target enzymes like cyclooxygenase or kinases, but this remains speculative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide

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